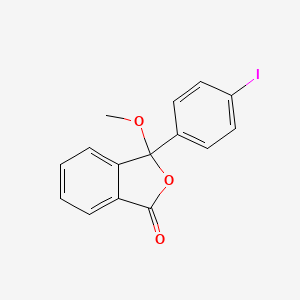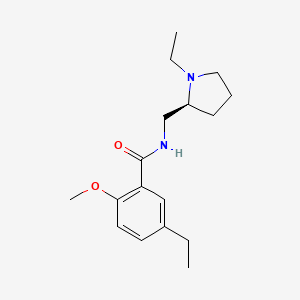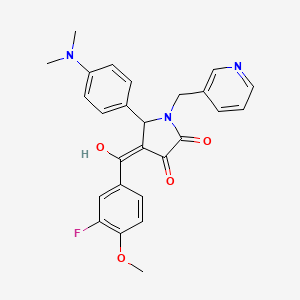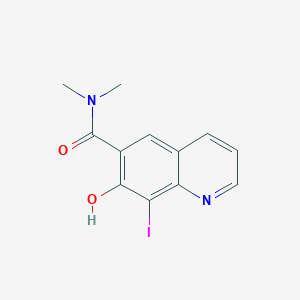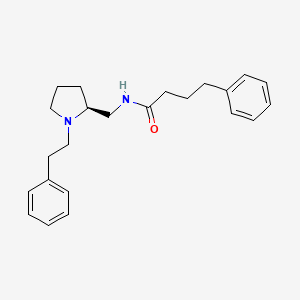![molecular formula C15H14O4 B12890381 1,3,4-Trimethoxydibenzo[b,d]furan CAS No. 88256-10-4](/img/structure/B12890381.png)
1,3,4-Trimethoxydibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Trimethoxydibenzo[b,d]furan is a member of the dibenzofuran family, characterized by its unique structure where three methoxy groups are attached to the dibenzofuran core
準備方法
The synthesis of 1,3,4-Trimethoxydibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Methoxylation: Methoxy groups are introduced at the 1, 3, and 4 positions of the dibenzofuran ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reactions are usually carried out under reflux conditions to ensure complete substitution. Solvents like acetone or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1,3,4-Trimethoxydibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the available positions on the aromatic ring, using reagents like halogens or nitro groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3,4-Trimethoxydibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them useful in studying enzyme functions and pathways.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,4-Trimethoxydibenzo[b,d]furan and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific derivative and its target.
類似化合物との比較
1,3,4-Trimethoxydibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: This compound has hydroxy groups at positions 2 and 8, in addition to methoxy groups at positions 3, 4, and 7.
1,3,4-Trimethoxydibenzofuran: Similar to our compound but lacks the dibenzo[b,d] core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88256-10-4 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
1,3,4-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-11-8-12(17-2)14(18-3)15-13(11)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3 |
InChIキー |
HEUXBYITVNXTNO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1C3=CC=CC=C3O2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


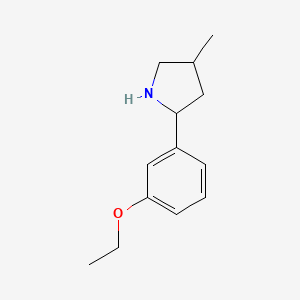
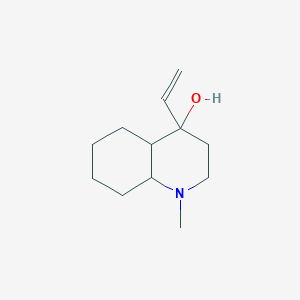
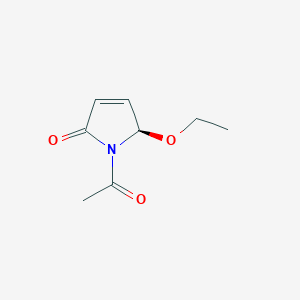
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)
![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)

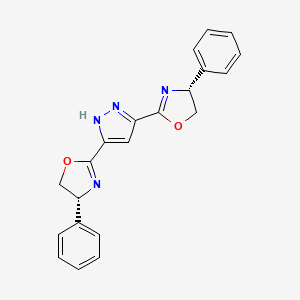
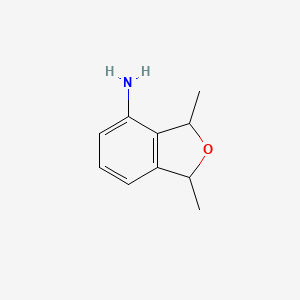
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
